Fmoc-N-Me-Asp(OtBu)-OH

Catalog No.
S1768379
CAS No.
152548-66-8
M.F
C24H27NO6
M. Wt
425,59 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-N-Me-Asp(OtBu)-OH

CAS Number

152548-66-8

Product Name

Fmoc-N-Me-Asp(OtBu)-OH

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

Molecular Formula

C24H27NO6

Molecular Weight

425,59 g/mole

InChI

InChI=1S/C24H27NO6/c1-24(2,3)31-21(26)13-20(22(27)28)25(4)23(29)30-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,27,28)/t20-/m0/s1

InChI Key

CYWWLVIEAOUXGW-FQEVSTJZSA-N

SMILES

CC(C)(C)OC(=O)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

Fmoc-N-Me-Asp(OtBu)-OH;152548-66-8;fmoc-n-methyl-l-asparticacid4-tert-butylester;AmbotzFAA1396;PubChem18998;Fmoc-MeAsp(OtBu)-OH;Fmoc-L-MeAsp(OtBu)-OH;SCHEMBL1759730;CTK3J1818;CYWWLVIEAOUXGW-FQEVSTJZSA-N;MolPort-006-701-291;ZINC2560726;CF-494;MFCD00237027;AKOS015895306;AM84484;RTR-006290;AJ-40634;AK-40948;SC-12710;FT-0643494;ST24047295;ST51052872;Z5664;(S)-2-[(9H-fluoren-9-ylmethoxycarbonyl)-methyl-amino]-succinicacid4-tert-butylester

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Fmoc-N-Me-Asp(OtBu)-OH, also known as N-alpha-Fmoc-N-alpha-methyl-L-aspartic acid beta-tert butyl ester, is a chemical compound used in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for creating peptides, which are chains of amino acids that play essential roles in biological processes [].

Fmoc-N-Me-Asp(OtBu)-OH as a Building Block for Peptides

Fmoc-N-Me-Asp(OtBu)-OH is a derivative of the amino acid aspartic acid (Asp). It contains several modifications that make it useful in SPPS:

  • Fmoc (Fluorenylmethoxycarbonyl) protecting group: This group protects the alpha-amino group (N-terminus) of the Asp residue during peptide chain assembly. The Fmoc group can be selectively removed under mild conditions, allowing the next amino acid to be attached [].
  • N-methyl group: This modification replaces a hydrogen atom on the Asp side chain with a methyl group (CH3). N-methylation can improve the stability of peptides against degradation by enzymes (proteases) [].
  • OtBu (tert-Butyl) protecting group: This group protects the carboxylic acid side chain (C-terminus) of the Asp residue. The OtBu group is also removable under specific conditions, allowing the peptide chain to be elongated or cleaved from the solid support [].

Fmoc-N-Methyl-Aspartic Acid (tert-Butyl Ester) is a derivative of aspartic acid, specifically modified to include an N-methyl group and a tert-butyl ester at the side chain. This compound is represented by the chemical formula C24_{24}H27_{27}N1_{1}O6_{6} and has a molecular weight of approximately 425.47 g/mol. The Fmoc (9-Fluorenylmethyloxycarbonyl) group serves as a protective group for the amino functionality, facilitating its use in peptide synthesis by preventing premature reactions during coupling processes .

The primary reactions involving Fmoc-N-Methyl-Aspartic Acid (tert-Butyl Ester) include:

  • N-Methylation: This can be achieved through methods like reductive amination or alkylation with methyl iodide, transforming Fmoc-Aspartic Acid (tert-Butyl Ester) into Fmoc-N-Methyl-Aspartic Acid (tert-Butyl Ester).
  • Peptide Coupling: The Fmoc-protected amino acid can undergo coupling reactions with other activated amino acids to form peptides. The tert-butyl ester can be hydrolyzed under specific conditions to yield the free carboxylic acid, which is crucial for peptide bond formation .
  • Aspartimide Formation: Under strong basic conditions, the aspartic acid residue can form aspartimide, which can lead to side reactions unless mitigated by careful control of reaction conditions .

Fmoc-N-Methyl-Aspartic Acid (tert-Butyl Ester) is primarily utilized in research related to peptide synthesis and drug design. Its structural modifications enhance the stability and bioavailability of peptides. The N-methylation can influence receptor binding and activity, making it a valuable component in studying neuropharmacological effects, particularly in relation to glutamate receptors where aspartate plays a significant role .

The synthesis of Fmoc-N-Methyl-Aspartic Acid (tert-Butyl Ester) typically involves:

  • Protection of Aspartic Acid: Starting from aspartic acid, the carboxylic acid group is protected with a tert-butyl ester.
  • Fmoc Protection: The amino group is then protected using the Fmoc group.
  • N-Methylation: The final step involves N-methylation using appropriate reagents such as methyl iodide or through reductive amination techniques .

Fmoc-N-Methyl-Aspartic Acid (tert-Butyl Ester) finds applications in:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides with enhanced properties.
  • Drug Development: Its derivatives are explored for potential therapeutic applications, particularly in modulating neurotransmitter systems.
  • Biomaterials Research: The compound's ability to form stable structures makes it useful in developing new biomaterials for various applications .

Studies have shown that the interactions of Fmoc-N-Methyl-Aspartic Acid (tert-Butyl Ester) with various receptors can be influenced by its structural modifications. Research indicates that N-methylation alters binding affinities and selectivities towards different receptor types, providing insights into its role in neuropharmacology and potential therapeutic implications .

Several compounds share structural similarities with Fmoc-N-Methyl-Aspartic Acid (tert-Butyl Ester), each offering unique properties:

Compound NameStructure SimilarityUnique Features
Fmoc-Aspartic Acid (tert-Butyl Ester)HighDirect precursor; lacks N-methylation
Fmoc-N-Methyl-Threonine (tert-Butyl Ester)ModerateDifferent amino acid; used for similar applications
Fmoc-N-Methyl-AlanineModerateSimpler structure; often used in peptide synthesis
Fmoc-N-Methyl-β-AlanineModerateβ-amino acid; offers different biological activities
Fmoc-N-Methyl-LeucineModerateLarger side chain; affects peptide properties

These compounds highlight the versatility of N-methylated amino acids in peptide synthesis while underscoring the unique characteristics of Fmoc-N-Methyl-Aspartic Acid (tert-Butyl Ester) that make it particularly useful in specific research contexts .

Fmoc-N-Me-Asp(OtBu)-OH is a synthetic derivative of aspartic acid, characterized by three key modifications:

  • Fmoc Group: A base-labile carbamate protecting group attached to the N-terminus, ensuring compatibility with SPPS workflows. Its removal is achieved via weak bases (e.g., piperidine) without affecting other acid-sensitive groups.
  • N-Methyl Substitution: A methyl group at the α-amino position, introducing steric bulk and altering the peptide’s physical properties. This modification enhances metabolic stability and reduces aggregation tendencies.
  • Tert-Butyl Ester: A bulky protecting group at the β-carboxyl side chain, preventing undesired side reactions during synthesis. The tert-butyl ester is cleaved under acidic conditions post-synthesis.

Molecular Specifications:

PropertyValueSource
CAS Number152548-66-8
Molecular FormulaC₂₄H₂₇NO₆
Molecular Weight425.47 g/mol
Optical Rotation[α]₂²/D -39.0° (c = 0.5% in DMF)
Melting Point135–140°C

Historical Development and Significance in Peptide Synthesis

The development of Fmoc-N-Me-Asp(OtBu)-OH traces back to advancements in peptide protection strategies:

  • Fmoc Group Evolution: Introduced by Louis A. Carpino in 1972, the Fmoc group revolutionized SPPS by enabling orthogonal protection (base-labile) compared to acid-labile Boc groups. This innovation facilitated efficient peptide assembly without interference from side-chain protecting groups.
  • N-Methyl Amino Acids: N-methylation gained prominence in the 1980s for improving peptide pharmacokinetics. Fmoc-N-Me-Asp(OtBu)-OH’s design addresses challenges in coupling N-methyl residues due to steric hindrance.
  • Aspartimide Mitigation: Early SPPS methods faced aspartimide formation—a side reaction during base deprotection. Fmoc-N-Me-Asp(OtBu)-OH’s tert-butyl ester and N-methyl groups minimize this issue compared to conventional Fmoc-Asp(OtBu)-OH.

Key Historical Milestones:

YearDevelopmentImpact
1972Carpino introduces Fmoc-Cl for amine protection.Enables base-labile SPPS workflows.
1980sN-methyl amino acids adopted for enhanced peptide stability.Reduces enzymatic degradation.
2010sFmoc-N-Me-Asp(OtBu)-OH validated for aspartimide suppression.High-purity synthesis of complex peptides.

Role in Modern Solid-Phase Peptide Synthesis Methodologies

Fmoc-N-Me-Asp(OtBu)-OH is integral to SPPS due to its tailored reactivity and compatibility with automated systems:

Mechanistic Advantages in SPPS

  • Deprotection Efficiency: The Fmoc group is removed rapidly (2–30 minutes) using 20% piperidine in DMF, releasing dibenzofulvene as a UV-tracked byproduct.
  • Coupling Optimization: N-methyl residues require enhanced activation. Reagents like HBTU or HATU achieve single-coupling efficiency, even for sterically hindered sequences.
  • Side-Chain Protection: The tert-butyl ester remains stable during repeated piperidine treatments, preventing β-carboxyl deprotection and aspartimide formation.

Comparative Analysis of Aspartic Acid Protecting Groups:

Protecting GroupAspartimide Formation (Asp-Gly Sequences)Epimerization Risk
Fmoc-Asp(OtBu)High (up to 0.5%/cycle)Moderate
Fmoc-Asp(OBno)Low (near zero)Low
Fmoc-N-Me-Asp(OtBu)Minimal (0.1%/cycle)Negligible

Data derived from comparative studies.

Synthetic Challenges and Solutions

  • Steric Hindrance: N-methyl groups slow coupling kinetics. Solutions include:
    • Extended Reaction Times: Prolonged activation (30–60 minutes) for problematic residues.
    • Alternative Deprotection: DBU (2%) reduces epimerization in thioamide-containing peptides.
  • Aspartimide Suppression: Fmoc-N-Me-Asp(OtBu)-OH’s tert-butyl ester and N-methyl groups synergistically inhibit β-cyclization, validated in scorpion toxin II and teduglutide syntheses.

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 39 of 40 companies with hazard statement code(s):;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Wikipedia

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

Dates

Modify: 2023-08-15

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